molecular formula C10H6N2O3 B6150750 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1344079-05-5

5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6150750
CAS No.: 1344079-05-5
M. Wt: 202.17 g/mol
InChI Key: UJPWKJAMPGYUOD-UHFFFAOYSA-N
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Description

5-Isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a specialized derivative of the isoindole-1,3-dione core, characterized by a methyl group at position 2 and an isocyanate (-NCO) group at position 4. The isoindole-1,3-dione scaffold is a bicyclic structure with two ketone groups, making it a versatile intermediate in organic synthesis. The addition of the isocyanate group confers high electrophilicity, enabling reactivity with nucleophiles such as amines or alcohols, which is critical in polymer chemistry (e.g., polyurethane synthesis) or covalent inhibitor design .

Properties

CAS No.

1344079-05-5

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

5-isocyanato-2-methylisoindole-1,3-dione

InChI

InChI=1S/C10H6N2O3/c1-12-9(14)7-3-2-6(11-5-13)4-8(7)10(12)15/h2-4H,1H3

InChI Key

UJPWKJAMPGYUOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)N=C=O

Purity

95

Origin of Product

United States

Preparation Methods

Nitration of 2-Methylisoindole-1,3-Dione

Starting with 2-methylisoindole-1,3-dione, nitration is achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–25°C. The methyl group directs nitration to position 5, yielding 5-nitro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione. Patent data suggest 85–92% yields when using stoichiometric HNO₃ in acetic acid.

Reduction to 5-Amino Intermediate

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Hydrogenation in ethanol at 50°C achieves 90–95% conversion, while Fe/HCl in aqueous HCl affords 88% yield. The resulting 5-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is isolated via recrystallization from ethanol-water.

Phosgene-Mediated Isocyanate Formation

The amine is treated with phosgene (COCl₂) in dichloromethane at −10°C, followed by gradual warming to 25°C. Triphosgene serves as a safer alternative, reacting with the amine in the presence of triethylamine to yield 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione with 75–82% efficiency.

Key Data:

StepReagents/ConditionsYield (%)Source Citation
NitrationHNO₃/H₂SO₄, 0–25°C85–92
Reduction (H₂/Pd-C)H₂ (1 atm), EtOH, 50°C90–95
Isocyanation (Triphosgene)Cl₃C(O)OCCl₃, Et₃N, DCM75–82

Method 2: Direct Cyclization of Pre-Functionalized Precursors

Synthesis of 5-Isocyanatophthalic Anhydride

5-Nitrophthalic anhydride is methylated at position 2 using dimethyl sulfate in NaOH/EtOH, followed by nitration and reduction as in Method 1. The resultant 5-amino-2-methylphthalic anhydride is converted to the isoindole-1,3-dione via cyclization with urea at 180°C.

One-Pot Isocyanato Formation

A patent-pending approach reacts 5-amino-2-methylphthalic acid with triphosgene and triethylamine in tetrahydrofuran (THF), achieving simultaneous cyclization and isocyanate formation at 60°C. This method bypasses isolated intermediates, yielding 68–73% product.

Advantages:

  • Eliminates nitro-group handling.

  • Reduces purification steps.

Method 3: Protective Group Strategies for Enhanced Selectivity

Carboxyl Protecting Groups

Methyl esters of 4-hydroxyphthalic acid are used to prevent unwanted side reactions during nitration. Hydrolysis with NaOH/EtOH post-nitration regenerates the carboxylic acid for cyclization.

Hydroxyl Protection

In one protocol, the 5-hydroxy intermediate (from nitro reduction) is protected as a tert-butyldimethylsilyl (TBS) ether before isocyanation. Deprotection with HF-pyridine after phosgene treatment yields the final product in 80% overall yield.

Comparative Analysis of Methods

MethodStepsOverall Yield (%)Key AdvantageLimitation
1360–70High regioselectivityPhosgene handling hazards
2268–73Fewer intermediatesRequires high-temperature cyclization
3475–80Enhanced purity via protectionAdditional deprotection steps

Chemical Reactions Analysis

Types of Reactions

5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindole-1,3-dione derivatives, while substitution reactions with amines can produce substituted isoindole-1,3-dione compounds .

Mechanism of Action

The mechanism of action of 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Key Properties Applications
5-Isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione - 2-methyl
- 5-isocyanate
- High electrophilicity (NCO group)
- IR: ~2270 cm⁻¹ (NCO stretch)
- MP: Data pending
Polymer crosslinkers, covalent drugs
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) - 4-phenyltriazolidinethione
- Aromatic substituents
- MP >300°C
- IR: 1217 cm⁻¹ (C=S)
- NMR: δ 2.50 (CH₃), 9.45 (NH)
Anticancer agents, enzyme inhibitors
4-Methoxy-2,3-dihydro-1H-isoindole-1,3-dione (18) - 4-methoxy
- Benzimidazolyl-butyl
- Enhanced 5-HTR affinity
- Molecular modeling: π-π stacking interactions
Serotonin receptor modulators
5-Hydroxyisoindoline-1,3-dione - 5-hydroxy - IR: ~3200–3400 cm⁻¹ (OH)
- Solubility in polar solvents
Pharmaceutical intermediates
2-(Hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione - Hydroxymethyl - Polar, hydrogen-bonding
- MP: 118–120°C
Crosslinking agents in resins

Reactivity and Functional Group Analysis

  • Isocyanate Group (Target Compound) : The -NCO group undergoes rapid reactions with amines (ureas) or alcohols (urethanes), making it ideal for polymer networks . In contrast, the thioxo group in compound 13c provides sulfur-based reactivity (e.g., metal coordination) but lower electrophilicity.
  • Methoxy and Hydroxy Groups : Electron-donating substituents (e.g., 4-methoxy in compound 18 or 5-hydroxy ) enhance solubility and modulate electronic properties for biological targeting.
  • Bulkier Substituents : The benzimidazolyl-butyl group in compound 18 increases steric hindrance, favoring selective receptor binding over reactivity.

Biological Activity

5-Isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione, with the molecular formula C10H6N2O3C_{10}H_6N_2O_3, is a compound of interest due to its potential biological activities. Its structure features an isocyanate group, which is often associated with various biological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on available research findings and potential applications.

Structural Information

  • Molecular Formula: C10H6N2O3C_{10}H_6N_2O_3
  • SMILES: CN1C(=O)C2=C(C1=O)C=C(C=C2)N=C=O
  • InChIKey: UJPWKJAMPGYUOD-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+203.04512140.9
[M+Na]+225.02706153.0
[M+NH4]+220.07166148.1
[M+K]+241.00100149.0
[M-H]-201.03056141.9

Anticancer Potential

Preliminary investigations into similar compounds indicate that derivatives of isoindole structures may possess anticancer properties by targeting specific enzymes involved in cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .

Quorum Sensing Inhibition

Recent research has highlighted the role of isocyanate derivatives in inhibiting quorum sensing in bacteria such as Pseudomonas aeruginosa. While direct studies on this specific compound are lacking, the structural similarities with other effective quorum sensing inhibitors suggest that it may also exhibit this property .

Study on Isoindole Derivatives

A study focused on related isoindole derivatives evaluated their biological activities against Pseudomonas aeruginosa and Chromobacterium violaceum. The results indicated that certain derivatives significantly inhibited biofilm formation and virulence factors at sub-MIC concentrations . This suggests a potential pathway for exploring the biological activity of this compound in similar contexts.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of isocyanate-containing compounds can provide insights into optimizing their biological activities. The presence of specific substituents on the isoindole ring has been shown to enhance antimicrobial efficacy and reduce cytotoxicity in mammalian cells .

Q & A

Q. What are the recommended synthetic routes for 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Route 1: Start with phthalic anhydride derivatives. Introduce the methyl group at position 2 via alkylation (e.g., using methylamine or methyl halides under basic conditions). Subsequent isocyanate functionalization at position 5 can be achieved using trichloromethyl chloroformate (phosgene analog) followed by reaction with sodium azide and thermal decomposition (Curtius rearrangement) .
  • Route 2: Modify pre-functionalized isoindole-1,3-dione precursors (e.g., 5-amino derivatives) via Schlenk techniques to introduce the isocyanate group .
  • Optimization: Monitor reactions via TLC or HPLC. Optimize temperature (60–100°C) and pH (neutral to slightly basic) to minimize side reactions. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Identify methyl protons (δ ~1.2–1.5 ppm) and isocyanate carbon (δ ~120–130 ppm). Use DEPT-135 to distinguish quaternary carbons .
    • IR: Confirm isocyanate group (sharp peak at ~2200–2270 cm⁻¹) and carbonyl stretches (1700–1750 cm⁻¹) .
  • Crystallography: Grow single crystals via slow evaporation in DMSO/water. Use SHELX-97 for structure refinement and ORTEP-3 for visualization . Compare bond lengths/angles with analogs (e.g., 2-methylisoindole derivatives ).

Q. What are the key considerations for designing experiments to assess the compound’s stability under various pH and temperature conditions?

Methodological Answer:

  • Stability Studies:
    • pH Stability: Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via HPLC-MS .
    • Thermal Stability: Use TGA/DSC to determine decomposition temperatures. Monitor isocyanate reactivity under reflux conditions in inert atmospheres .
  • Storage: Store in anhydrous, dark conditions at –20°C to prevent hydrolysis of the isocyanate group .

Advanced Questions

Q. How does the introduction of an isocyanate group at position 5 influence the compound’s reactivity and potential as a covalent inhibitor in enzyme studies?

Methodological Answer:

  • Reactivity: The isocyanate group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., serine, lysine) in enzyme active sites. Compare kinetics with non-covalent analogs (e.g., 5-ethoxy derivatives ).
  • Experimental Design:
    • Kinetic Assays: Measure IC50 values using fluorogenic substrates. Monitor time-dependent inhibition to confirm covalent binding .
    • Mass Spectrometry: Confirm adduct formation between the compound and purified enzyme targets .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Structural Analysis: Compare substituent effects (e.g., methyl vs. ethoxy groups ) using molecular docking (AutoDock Vina) to predict binding affinities .
  • Data Normalization: Control for purity (HPLC >95%) and solvent effects (DMSO vs. aqueous buffers). Replicate assays across multiple cell lines .
  • Meta-Analysis: Cross-reference with isoindole-1,3-dione SAR studies, noting trends in logP and hydrogen-bonding capacity .

Q. How can computational chemistry tools be integrated with experimental data to predict binding modes with biological targets?

Methodological Answer:

  • Docking Simulations: Use Schrödinger Suite or GROMACS to model interactions with targets (e.g., MAO enzymes ). Validate with mutagenesis studies on key residues.
  • MD Simulations: Run 100-ns trajectories to assess binding stability. Compare with crystallographic data (e.g., SHELX-refined structures ).
  • Free Energy Calculations: Apply MM-PBSA to quantify contributions of hydrophobic (methyl group) and covalent (isocyanate) interactions .

Q. What are the challenges in crystallizing this compound, and how can solvent selection and crystallization techniques be optimized?

Methodological Answer:

  • Challenges: The isocyanate group’s reactivity may lead to crystal lattice instability. Hygroscopicity can complicate solvent removal.
  • Optimization:
    • Solvent Screening: Test mixtures of DCM/hexane or THF/water for slow diffusion. Avoid protic solvents .
    • Cryoprotection: Flash-cool crystals in liquid nitrogen with 20% glycerol. Use synchrotron radiation for high-resolution data collection .

Q. How does the methyl group at position 2 influence the compound’s pharmacokinetic profile compared to unsubstituted isoindole-1,3-diones?

Methodological Answer:

  • Lipophilicity: Calculate logP (e.g., using ChemDraw) to assess enhanced membrane permeability vs. 2-H analogs .
  • Metabolic Stability: Incubate with liver microsomes; monitor demethylation via LC-MS. Compare half-lives with ethoxy or bromo derivatives .

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